2,4,6-Trichlorobenzenethiol
Overview
Description
2,4,6-Trichlorobenzenethiol (2,4,6-TCBTh) is an organosulfur compound that has been studied for its potential applications in various scientific fields. It is a colorless, volatile liquid with a characteristic odor and is used as a chemical intermediate in the synthesis of various organic compounds. 2,4,6-TCBTh has been studied for its potential applications in biochemistry, physiology, and medicine.
Scientific Research Applications
Dielectric Properties and Molecular Relaxation
A study by Mazid, Enayetullah, & Walker (1981) focused on the dielectric properties of 2,4,6-tri-substituted phenols. They observed two sets of absorption curves for these compounds, attributing them to molecular relaxation and intramolecular processes.
Antioxidant Applications
Garman (1981) discussed the preparation of 2,4,6-Tris(hydroxybenzylthio)triazines, which have utility as antioxidants for polymers and other high molecular weight materials. This demonstrates a potential application in materials science (Garman, 1981).
Chemical Synthesis and Reactions
The work by Thorat, Bhong, & Karade (2013) detailed the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a recyclable hypervalent iodine(III) reagent, using 2,4,6-trichloro-1,3,5-triazine. This compound was applied in chlorination and oxidation reactions, showcasing its use in organic synthesis (Thorat, Bhong, & Karade, 2013).
Adsorption Studies
Pei et al. (2013) investigated the adsorption characteristics of 2,4,6-trichlorophenol on graphene and graphene oxide, providing insights into its potential use in environmental remediation and filtration technologies (Pei et al., 2013).
Catalytic Degradation in Wastewater Treatment
A study by Gaya et al. (2010) explored the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder. This research highlights its application in water treatment and purification processes (Gaya et al., 2010).
Soil Contamination Treatment
Cui et al. (2019) researched the use of biochar for immobilizing and degrading 2,4,6‐trichlorophenol in soils. This study is significant for environmental remediation, particularly in addressing soil contamination by chlorophenol compounds (Cui et al., 2019).
Polymer Synthesis
Kondo et al. (1990) discussed the synthesis of polymers containing triazinylthio groups through the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with alkanedithiols. This has implications in the field of polymer chemistry (Kondo et al., 1990).
Mechanism of Action
Mode of Action
It has been observed that when mixed with tetrafluoroethylene, it undergoes pyrolysis to form 2,2,3,3,4,7-hexafluoro-5,6-dichloro-2,3-dihydrobenzo[b]thiophene . This suggests that it can participate in chemical reactions under certain conditions, potentially interacting with other compounds or elements in its environment.
Biochemical Pathways
It’s known that the compound can undergo thermal transformations . More research is needed to fully understand the biochemical pathways it may affect.
Result of Action
Its transformation into other compounds through pyrolysis suggests that it could potentially have an effect on molecular structures under certain conditions .
Action Environment
The action of 2,4,6-Trichlorobenzenethiol can be influenced by environmental factors. For instance, the compound undergoes transformations when subjected to high temperatures in the presence of tetrafluoroethylene . This suggests that its action, efficacy, and stability could be affected by environmental conditions such as temperature and the presence of other chemicals.
properties
IUPAC Name |
2,4,6-trichlorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXQIHPXUMNXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550045 | |
Record name | 2,4,6-Trichlorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24207-66-7 | |
Record name | 2,4,6-Trichlorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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